molecular formula C8H9NO3 B14359558 N-Hydroxy-N-(3-hydroxyphenyl)acetamide CAS No. 91048-12-3

N-Hydroxy-N-(3-hydroxyphenyl)acetamide

Cat. No.: B14359558
CAS No.: 91048-12-3
M. Wt: 167.16 g/mol
InChI Key: ZWDWLAMDQQRQBL-UHFFFAOYSA-N
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Description

N-Hydroxy-N-(3-hydroxyphenyl)acetamide is an organic compound with the molecular formula C8H9NO3 It is a derivative of acetamide, where the nitrogen atom is bonded to a hydroxy group and a 3-hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxy-N-(3-hydroxyphenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 3-hydroxyaniline with acetic anhydride in the presence of a base, such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-(3-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hydroxy-N-(3-hydroxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-(3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-N-phenylacetamide
  • N-(2-hydroxyphenyl)acetamide
  • N-(4-hydroxyphenyl)acetamide (Paracetamol)

Uniqueness

N-Hydroxy-N-(3-hydroxyphenyl)acetamide is unique due to the presence of both hydroxy and acetamide functional groups on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .

Properties

CAS No.

91048-12-3

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

N-hydroxy-N-(3-hydroxyphenyl)acetamide

InChI

InChI=1S/C8H9NO3/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-5,11-12H,1H3

InChI Key

ZWDWLAMDQQRQBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC(=CC=C1)O)O

Origin of Product

United States

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